1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
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Overview
Description
1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[44]non-3-ene-2-thione is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the spirocyclic core, followed by the introduction of the benzoyl and methylphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as drug development.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzoyl-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione
- 1-Benzoyl-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
Uniqueness
1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is unique due to its specific substitution pattern and spirocyclic structure. This uniqueness can result in distinct chemical and biological properties compared to similar compounds.
Biological Activity
1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a complex organic compound notable for its unique spirocyclic structure, which integrates diaza and thione functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties.
Chemical Structure and Properties
The molecular formula of this compound is C17H18N2S, with a molecular weight of approximately 298.40 g/mol. Its structural features contribute to its reactivity and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C17H18N2S |
Molecular Weight | 298.40 g/mol |
Structure | Spirocyclic with diaza and thione functionalities |
Antimicrobial Activity
Research has indicated that compounds containing thione groups often exhibit significant antimicrobial properties. The presence of the benzoyl and methylphenyl substituents in this compound may enhance its interaction with microbial targets, potentially leading to effective antimicrobial activity.
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on various enzymes:
- Monoamine Oxidase (MAO) : Some studies suggest that similar compounds exhibit MAO inhibitory activity, which is crucial for the treatment of depression and other neurological disorders. The mechanism involves binding to the active site of the enzyme, altering its function.
Compound | IC50 (µM) |
---|---|
Clorgyline | 0.048 ± 0.002 |
Selegiline | 98.258 ± 1.052 |
1-Benzoyl Compound | TBD (To Be Determined) |
Antitumor Activity
The spirocyclic structure of this compound may also confer antitumor properties by inhibiting cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
The precise mechanism of action for this compound remains largely unexplored; however, it is hypothesized that the compound interacts with specific molecular targets within cells, influencing pathways related to cell growth and metabolism.
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
- Study on MAO Inhibition : A study investigated various derivatives for their MAO inhibitory effects and found significant activity in some analogs, suggesting potential therapeutic applications in neurodegenerative diseases .
- Antimicrobial Evaluation : Another research effort focused on the antimicrobial properties of thione-containing compounds and demonstrated promising results against several bacterial strains .
Properties
IUPAC Name |
[2-(3-methylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2OS/c1-15-8-7-11-17(14-15)18-20(25)23(21(22-18)12-5-6-13-21)19(24)16-9-3-2-4-10-16/h2-4,7-11,14H,5-6,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBXVFBOTCAKCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3(CCCC3)N(C2=S)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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